

Methyl 5-(chloromethyl)-2-furoate: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Methyl 5-(chloromethyl)-2-furoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Methyl 5-(chloromethyl)-2-furoate**, a versatile building block in organic synthesis, particularly for the development of biologically active compounds. This document covers its chemical identity, physicochemical properties, synthesis protocols, and its application in the synthesis of notable therapeutic agents.

Chemical Identity

- IUPAC Name: methyl 5-(chloromethyl)furan-2-carboxylate[1]
- CAS Number: 2144-37-8[1][2]
- Molecular Formula: C₇H₇ClO₃[2][3]
- Molecular Weight: 174.58 g/mol [1][2][3]

Synonyms:

- Methyl 5-chloromethyl-2-furoate[1][4]
- 5-CHLOROMETHYL-FURAN-2-CARBOXYLIC ACID METHYL ESTER[5]
- METHYL 5-(CHLOROMETHYL)-2-FURANCARBOXYLATE[5]

- METHYL 5-(CHLOROMETHYL)-2-FURATE[2][5]
- AKOS B006673[2][5]
- AKOS BC-1864[2][5]
- TIMTEC-BB SBB003794[2]
- OTAVA-BB BB7118560750[2]

Physicochemical Properties

The quantitative data for **Methyl 5-(chloromethyl)-2-furoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Physical State	White to yellow crystalline solid or oily liquid	[2][5][6]
Melting Point	29-36 °C	[2][6]
Boiling Point	114-116 °C at 3 mbar; 102 °C at 15 mmHg	[2][6]
Density	1.266 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Insoluble in water; Soluble in usual organic solvents like Chloroform and Methanol (Slightly)	[2][6]
Flash Point	>230 °F (>110 °C)	[2]
Storage Temperature	2-8°C	[2]

Experimental Protocols: Synthesis

Methyl 5-(chloromethyl)-2-furoate can be synthesized through several routes. Two primary methods are detailed below.

Method 1: Blanc-type Chloromethylation

This common method involves the chloromethylation of commercially available methyl furan-2-carboxylate.^[6]

- Reactants:
 - Methyl furan-2-carboxylate
 - Paraformaldehyde
 - Zinc chloride (catalyst)
 - Anhydrous hydrogen chloride
- Procedure:
 - Combine methyl furan-2-carboxylate, paraformaldehyde, and zinc chloride in a suitable reaction vessel.
 - Introduce anhydrous hydrogen chloride into the mixture.
 - The reaction proceeds, leading to the formation of **Methyl 5-(chloromethyl)-2-furoate**.
 - The product is then isolated and purified using standard laboratory techniques.

Method 2: Chlorination of Hydroxymethyl Derivative

An alternative synthesis route starts from the corresponding hydroxymethyl compound, which can be derived from D-glucono- δ -lactone.^[6]

- Starting Material: Methyl 5-(hydroxymethyl)furan-2-carboxylate
- Reagent: A suitable chlorinating agent (e.g., thionyl chloride, phosphorus trichloride).
- Procedure:
 - Dissolve Methyl 5-(hydroxymethyl)furan-2-carboxylate in an appropriate inert solvent.

- Slowly add the chlorinating agent to the solution while maintaining a controlled temperature.
- Allow the reaction to proceed to completion.
- Quench the reaction and work up the mixture to isolate the crude product.
- Purify the crude **Methyl 5-(chloromethyl)-2-furoate** via recrystallization or chromatography.

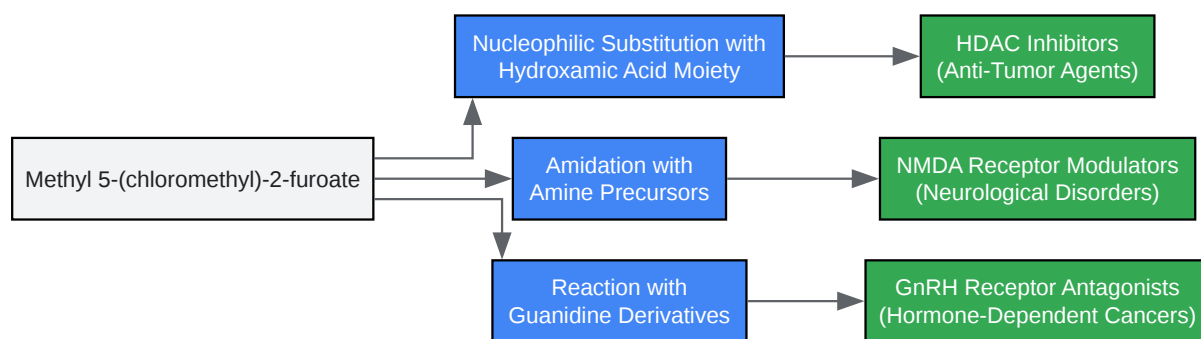
Applications in Drug Development

Methyl 5-(chloromethyl)-2-furoate is a key intermediate in the synthesis of various biologically active molecules. Its utility as a versatile building block has been demonstrated in the development of potential therapeutics for a range of diseases.[\[6\]](#)

- **Anti-Tumor Agents:** It has been used in the synthesis of conjugated hydroxamic acids which act as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[\[6\]](#)
- **Neurological Disorders:** This compound served as a starting material for the synthesis of furan-2-carboxamide analogues, which are novel positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, showing potential for treating neurological conditions.[\[6\]](#)
- **Hormone-Dependent Cancers:** It was utilized in the synthesis of novel guanidine-derived non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists. These antagonists may be useful therapeutic agents for treating hormone-dependent pathologies such as prostate and breast cancer.[\[6\]](#)
- **Antimicrobial Agents:** It is used as an antimicrobial agent for inhibiting iron uptake in gram-negative bacteria.[\[2\]](#)[\[5\]](#)
- **Osteoporosis Treatment:** The compound has been investigated as a therapeutic agent for the treatment of osteoporosis.[\[2\]](#)[\[5\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the general synthetic utility of **Methyl 5-(chloromethyl)-2-furoate** as a precursor to various classes of biologically active compounds.



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Caption: Synthetic pathways from **Methyl 5-(chloromethyl)-2-furoate**.

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